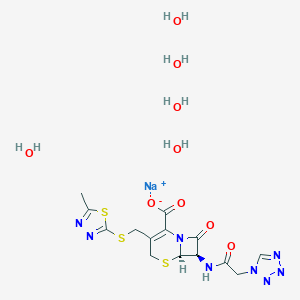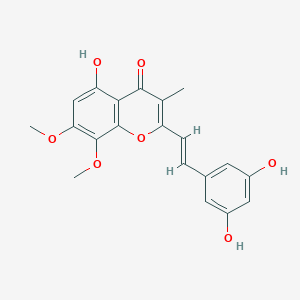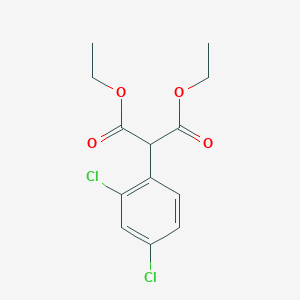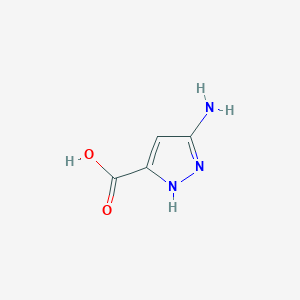
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione, also known as DOPOT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOPOT is a derivative of the natural compound, resveratrol, which is found in red grapes, berries, and peanuts. DOPOT has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is complex and involves multiple pathways. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to scavenge reactive oxygen species and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. Additionally, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to induce apoptosis and cell cycle arrest in cancer cells, which is a hallmark of anticancer activity.
实验室实验的优点和局限性
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has some limitations for lab experiments, including its low bioavailability and its potential toxicity at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione for each experiment.
未来方向
There are several future directions for 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione research, including the development of novel drug delivery systems to improve its bioavailability, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic applications in other diseases, such as diabetes and obesity. Additionally, the elucidation of the molecular mechanisms underlying the anticancer and neuroprotective effects of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione may lead to the identification of novel therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is a promising compound with potential therapeutic applications in various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal concentration and dosage for each experiment. With further research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione may become a valuable tool for the development of novel therapies for various diseases.
合成方法
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione can be synthesized through a multi-step process, starting with the reaction of resveratrol with thionyl chloride to form resveratrol chloride. The resveratrol chloride is then reacted with 2-amino-5-hydroxybenzoic acid to form the intermediate compound, 5-(3,4-dihydroxyphenyl)oxazole-2-carboxylic acid. Finally, the intermediate compound is treated with thionyl chloride to form 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione.
科学研究应用
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. In cardiovascular disease research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to protect against myocardial ischemia-reperfusion injury and reduce blood pressure in hypertensive rats.
属性
CAS 编号 |
114272-13-8 |
|---|---|
产品名称 |
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione |
分子式 |
C9H7NO3S |
分子量 |
209.22 g/mol |
IUPAC 名称 |
5-(3,4-dihydroxyphenyl)-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C9H7NO3S/c11-6-2-1-5(3-7(6)12)8-4-10-9(14)13-8/h1-4,11-12H,(H,10,14) |
InChI 键 |
UJDIWVMMJIBGRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
规范 SMILES |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
同义词 |
2(3H)-Oxazolethione, 5-(3,4-dihydroxyphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)












